

Introduction: The Strategic Importance of 3-Chloro-5-methoxyphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-methoxyphenol

Cat. No.: B1581831

[Get Quote](#)

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often defined by the strategic arrangement of its functional groups. **3-Chloro-5-methoxyphenol** (CAS No: 65262-96-6) stands as a prime example of a highly valuable substituted phenol.^{[1][2][3][4]} Its architecture, featuring a hydroxyl, a chloro, and a methoxy group on a benzene ring, offers a unique combination of electronic and steric properties.^[4] This specific arrangement provides chemists with a reactive and adaptable platform for constructing more complex molecular entities. The presence of the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the nucleophilic hydroxyl group imparts a specific reactivity that is highly sought after for regioselective transformations. Consequently, **3-Chloro-5-methoxyphenol** serves as a key building block in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals, such as herbicides and fungicides.^[5] This guide provides a detailed examination of its molecular structure, physicochemical properties, and a validated analytical workflow, alongside a proposed synthetic strategy grounded in established chemical principles.

Part 1: Physicochemical and Structural Characteristics

A thorough understanding of a chemical intermediate's properties is foundational to its effective application in synthetic workflows. **3-Chloro-5-methoxyphenol** is typically supplied as a light yellow to brown powder with a purity of 98% or higher, ensuring its reliability as a reagent for precise chemical transformations.^{[2][4]}

Quantitative Data Summary

The key physicochemical properties of **3-Chloro-5-methoxyphenol** are summarized in the table below for ease of reference by researchers and procurement managers.

Property	Value	Source(s)
CAS Number	65262-96-6	[1] [2] [6]
Molecular Formula	C ₇ H ₇ ClO ₂	[1] [2] [5]
Molecular Weight	158.58 g/mol	[2] [5]
Appearance	Light yellow to brown powder	[4]
Melting Point	99 °C	[4] [6]
Boiling Point	265.3 °C	[5]
Density	1.28 g/cm ³	[5]
InChI Key	LZVYZZFCAMPFOQ- UHFFFAOYSA-N	[1]
SMILES	OC1=CC(OC)=CC(Cl)=C1	[2]

Molecular Structure Analysis

The molecular structure of **3-Chloro-5-methoxyphenol** is the cornerstone of its chemical behavior. The strategic placement of substituents on the aromatic ring dictates its reactivity in subsequent synthetic steps.

Caption: Molecular structure of **3-Chloro-5-methoxyphenol**.

Part 2: Proposed Synthesis Workflow

While multiple synthetic routes can be envisioned, a robust and scalable approach is crucial for practical applications. A plausible and efficient synthesis of **3-Chloro-5-methoxyphenol** can be adapted from the well-established monomethylation of substituted resorcinols. This proposed method starts with 5-chlororesorcinol, a readily available starting material.

Causality Behind Experimental Choices

The chosen synthetic pathway involves a nucleophilic substitution reaction. The phenoxide ions, formed by deprotonating the hydroxyl groups of 5-chlororesorcinol with a base, act as nucleophiles. Dimethyl sulfate is an excellent electrophile and methylating agent. The key challenge is achieving mono-methylation over di-methylation.

- **Choice of Base (K_2CO_3):** A moderately weak base like potassium carbonate is selected to selectively deprotonate one hydroxyl group. Stronger bases (like $NaOH$) would likely lead to the formation of the dianion, increasing the probability of undesired dimethylation.
- **Solvent (Acetone):** Acetone is an ideal polar aprotic solvent for this S_N2 reaction. It effectively dissolves the reactants but does not participate in the reaction itself. Its boiling point allows for the reaction to be conducted at a moderate temperature, providing sufficient energy for the reaction to proceed without causing degradation.
- **Stoichiometry Control:** Using a slight excess of the resorcinol derivative relative to dimethyl sulfate, or carefully controlling the stoichiometry to be 1:1, favors the mono-methylated product.

Step-by-Step Synthetic Protocol

- **Reaction Setup:** To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chlororesorcinol (14.45 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol).
- **Solvent Addition:** Add 250 mL of acetone to the flask.
- **Initiation of Reaction:** Begin vigorous stirring to create a fine suspension. Heat the mixture to reflux (approximately 56 °C).
- **Addition of Methylating Agent:** While maintaining reflux, add dimethyl sulfate (12.61 g, 0.1 mol) dropwise over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

- Reaction Monitoring: Allow the reaction to proceed at reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
- Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.
- Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield pure **3-Chloro-5-methoxyphenol**.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **3-Chloro-5-methoxyphenol**.

Part 3: Analytical Validation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

HPLC Protocol

A reverse-phase (RP) HPLC method can be effectively used to analyze **3-Chloro-5-methoxyphenol**.^[1]

- Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 μ m).[1]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acidifier like phosphoric acid or formic acid for Mass-Spec (MS) compatibility.[1] A typical gradient might run from 30% MeCN to 90% MeCN over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Expected Outcome: The pure compound should appear as a single, sharp peak at a characteristic retention time. The purity can be calculated based on the peak area percentage.

Part 4: Applications in Drug Discovery and Development

The true value of **3-Chloro-5-methoxyphenol** lies in its application as a versatile building block. The chloro and methoxy groups are not merely passive substituents; they play active roles in modulating the properties of the final API.

- Modulation of Physicochemical Properties: The chloro group increases lipophilicity (LogP), which can enhance membrane permeability.[7] The methoxy group can act as a hydrogen bond acceptor and can be metabolically labile, offering a potential site for metabolic modification or a way to block metabolism at that position.
- Vector for Further Functionalization: The phenol group is readily converted into an ether or ester, providing a key handle for linking to other parts of a target molecule. The aromatic ring can also undergo further electrophilic substitution, with the existing groups directing the position of new substituents.

This strategic combination of features makes **3-Chloro-5-methoxyphenol** a crucial intermediate for pharmaceutical companies aiming to innovate and construct novel molecular architectures for new drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-5-methoxyphenol | SIELC Technologies [sielc.com]
- 2. chemscene.com [chemscene.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. nbinno.com [nbinno.com]
- 5. 3-chloro-5-methoxyphenol [myskinrecipes.com]
- 6. 3-chloro-5-methoxyphenol Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. drughunter.com [drughunter.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 3-Chloro-5-methoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581831#3-chloro-5-methoxyphenol-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com